: This is a benzoic acid derivative used in the synthesis of various compounds. It’s used in the field of organic chemistry. The synthesis of 2-bromo-5-methoxybenzoic acid and its characterization by HNMR has been reported . It’s also used in the syntheses of urolithin derivatives .
: This compound was synthesized by multicomponent condensation of 3-amino-1,2,4-triazole, acetone and 5-bromo-2-hydroxy-3-methoxybenzaldehyde . The structure was established by 1 H-NMR, 13 C-NMR, IR spectroscopy and LC-MS .
: This compound is listed as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
: This compound is used in the syntheses of urolithin derivatives. It may also be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .
: This compound is a benzoic acid derivative. It’s used in the syntheses of urolithin derivatives. It may also be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a halogenated heterocyclic compound with the molecular formula C11H14BrNOSi and a molecular weight of approximately 284.23 g/mol. This compound features a bromine atom at the 5-position, a methoxy group at the 3-position, and a trimethylsilyl-ethynyl group at the 2-position of the pyridine ring, which contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for diverse applications in organic synthesis and medicinal chemistry .
The synthesis of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine typically involves several key steps:
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine has several important applications:
Interaction studies involving 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine focus on its ability to engage with biological targets. Its structural features allow it to modulate interactions with enzymes and receptors, which may lead to significant biological effects. Further research is needed to elucidate its specific interactions and mechanisms of action within biological systems .
Several compounds share structural similarities with 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine. Here are some notable examples:
Compound Name | Key Features |
---|---|
5-Bromo-N-methyl-3-nitropyridin-2-amine | Contains a nitro group; used in medicinal chemistry. |
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine | Chlorinated variant; useful in organic synthesis. |
5-Bromo-3-methoxy-pyridin-2-carboxylic acid | Contains a carboxylic acid group; potential for different reactivity. |
What makes 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine unique is its combination of both bromine and trimethylsilyl groups on the pyridine ring. This structural arrangement imparts distinct reactivity profiles and stability compared to other similar compounds, making it particularly valuable in both organic synthesis and medicinal applications .